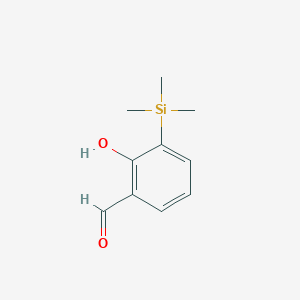
2-Hydroxy-3-(trimethylsilyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(trimethylsilyl)benzaldehyde is an organic compound with the molecular formula C10H14O2Si It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the second position and a trimethylsilyl group at the third position
Preparation Methods
The synthesis of 2-Hydroxy-3-(trimethylsilyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Hydroxy-3-(trimethylsilyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Condensation: The compound can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields.
Scientific Research Applications
2-Hydroxy-3-(trimethylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in various synthetic pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, where it serves as a substrate or inhibitor. Its interactions with biological molecules can provide insights into enzyme mechanisms and functions.
Medicine: Research into potential pharmaceutical applications includes the investigation of its biological activity and potential therapeutic effects. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, it can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Hydroxy-3-(trimethylsilyl)benzaldehyde exerts its effects depends on the specific context of its use. In chemical reactions, the aldehyde group is typically the reactive site, participating in nucleophilic addition or condensation reactions. The hydroxyl and trimethylsilyl groups can influence the reactivity and stability of the compound, affecting its interactions with other molecules.
In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The specific molecular targets and pathways involved would depend on the nature of the biological assay or experimental setup.
Comparison with Similar Compounds
Similar compounds to 2-Hydroxy-3-(trimethylsilyl)benzaldehyde include other substituted benzaldehydes, such as:
2-Hydroxybenzaldehyde: Lacks the trimethylsilyl group, making it less hydrophobic and potentially less reactive in certain contexts.
3-(Trimethylsilyl)benzaldehyde: Lacks the hydroxyl group, which may affect its solubility and reactivity.
2,3-Dihydroxybenzaldehyde: Contains an additional hydroxyl group, which can lead to different chemical properties and reactivity patterns.
The uniqueness of this compound lies in the combination of the hydroxyl and trimethylsilyl groups, which confer distinct chemical and physical properties that can be leveraged in various applications.
Properties
CAS No. |
444095-29-8 |
|---|---|
Molecular Formula |
C10H14O2Si |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-hydroxy-3-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C10H14O2Si/c1-13(2,3)9-6-4-5-8(7-11)10(9)12/h4-7,12H,1-3H3 |
InChI Key |
DQBGYBLKBKKGOK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline](/img/structure/B13823315.png)
![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide](/img/structure/B13823316.png)
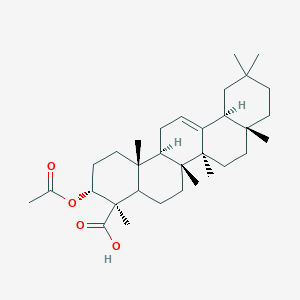
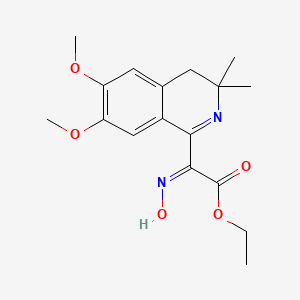
![6'-amino-1-(3-methoxybenzyl)-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13823346.png)
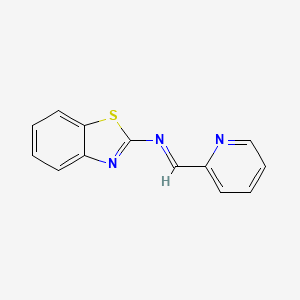
![(5Z)-3-(3-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823348.png)
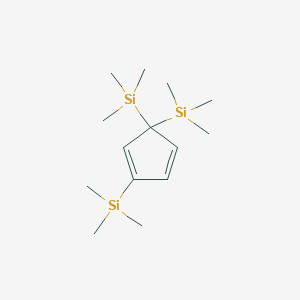
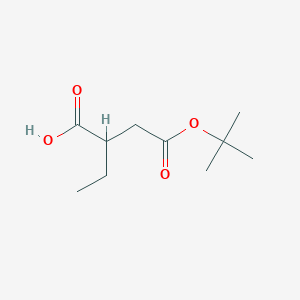
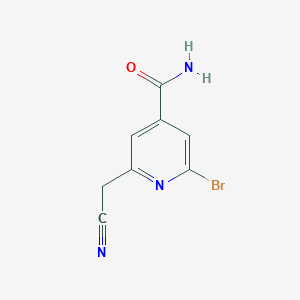
![Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-](/img/structure/B13823387.png)
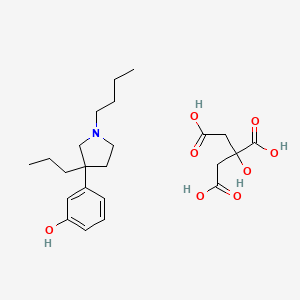
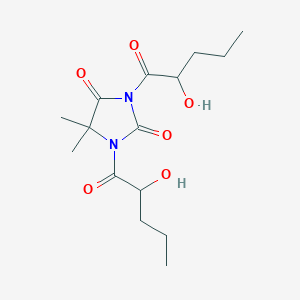
![3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B13823394.png)
